Fmoc-1,4-cis-achc-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

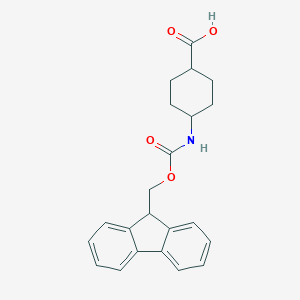

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

The exact mass of the compound cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

Fmoc-1,4-cis-achc-oh: は、ペプチド合成におけるアミノ基保護剤として、プロテオミクス研究において広く使用されています。 。この化合物は、ペプチド合成プロセス中のアミノ基を保護する能力を持つため、複雑なタンパク質モデルの構築やタンパク質相互作用の研究に不可欠です。

固相ペプチド合成

固相ペプチド合成(SPPS)では、this compoundは選択的に除去できる保護基として機能します。これは、治療用ペプチドの開発やタンパク質機能の研究に不可欠な、正確な配列を持つペプチドの合成に重要です。 .

創薬

この化合物は、特に生物学的経路を模倣または干渉する新しい薬剤の開発に使用されています。This compoundを用いて合成されたペプチドは、酵素阻害剤、受容体リガンド、またはホルモンとして作用することができます。 .

バイオテクノロジー分野

バイオテクノロジーでは、this compoundは、酵素アッセイにおける基質または阻害剤として機能する合成ペプチドを作成するために使用され、酵素機構の理解や潜在的なバイオテクノロジーツールのスクリーニングに役立ちます。 .

材料科学

This compoundは、組織工学や再生医療などの生物医学的用途を持つ、ヒドロゲル、足場、その他の材料を形成できるペプチドの合成を可能にすることで、材料科学に貢献しています。 .

薬理学

薬理学では、this compoundを用いて合成されたペプチドは、薬物相互作用、薬力学、薬物動態を研究するために使用され、薬物が生物系にどのように影響するかについての洞察を提供します。 .

有機合成

この化合物は、有機合成において役割を果たし、有機分子にアミノ官能基を導入するために使用され、さまざまな化学産業で潜在的な用途を持つ複雑な有機化合物の作成を促進します。 .

分析化学

最後に、分析化学では、this compound由来のペプチドは、クロマトグラフィーや質量分析における標準物質や試薬として使用され、複雑な生物試料の分析と定量化を支援します。 .

作用機序

Target of Action

The primary target of Fmoc-1,4-cis-achc-oh is the amine group in organic compounds . It acts as a protecting group for the amine group, preventing it from undergoing unwanted reactions during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The compound is introduced to the amine group by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a stable carbamate, which protects the amine group from unwanted reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides . The compound plays a crucial role in solid phase peptide synthesis (SPPS), a method used to produce peptides in large quantities . The Fmoc group is removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide .

Result of Action

The result of this compound’s action is the successful protection of the amine group during peptide synthesis . This allows for the production of peptides without unwanted side reactions, enabling the study of peptides in various fields such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It should also be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .

生物活性

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid , often referred to as Fmoc-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C23H25NO4

- Molecular Weight : 379.46 g/mol

- CAS Number : 167690-53-1

Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the cyclohexanecarboxylic acid moiety contributes to its unique properties and biological activities.

Research indicates that compounds like cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid may act as analogs of naturally occurring peptides, influencing various biological pathways. The Fmoc group enhances solubility and stability, making it suitable for pharmaceutical applications.

Pharmacological Studies

- Opioid Activity :

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Stability and Solubility :

Case Studies

Comparative Analysis

The following table summarizes the biological activities and properties of cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid compared to other related compounds:

| Compound | Biological Activity | Solubility | Stability |

|---|---|---|---|

| cis-Fmoc-cyclohexanecarboxylic acid | Opioid activity, API synthesis | High | Stable under physiological conditions |

| trans-Fmoc-cyclohexanecarboxylic acid | Similar activity profile but lower solubility | Moderate | Less stable than cis form |

| Other cyclohexanecarboxylic derivatives | Varying activities based on modifications | Variable | Depends on substituent groups |

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQTCLNVHZQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147900-45-6, 583870-83-1 |

Source

|

| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。